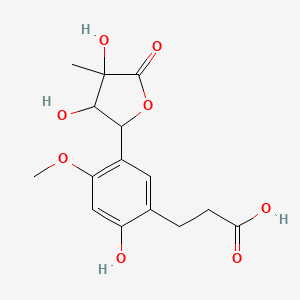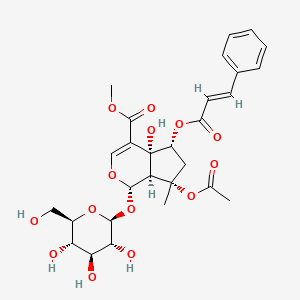
Secodihydro-hydramicromelin B
Descripción general
Descripción
Secodihydro-hydramicromelin B (SDH-MB) is a unique cyclic peptide containing two hydrophobic amino acids. It is produced by the Streptomyces sp. and is known for its ability to modulate the activity of various proteins and enzymes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SDH-MB.
Aplicaciones Científicas De Investigación
Prenylated Coumarins from Micromelum integerrimum : A study on Micromelum integerrimum, which mentions the isolation of hydramicromelin D, a compound related to Secodihydro-hydramicromelin B. This could suggest potential applications in phytochemistry or natural product chemistry (Phakhodee et al., 2014).
Scanning Electrochemical Microscopy (SECM) : Various studies highlighting the use of SECM in investigating charge transport, biological systems, and the evaluation of electrocatalytic activities. While not directly related to this compound, SECM could potentially be a useful tool in studying the electrochemical properties of such compounds (Amemiya et al., 2001); (Polcari et al., 2016).
Spectroelectrochemistry (SEC) : Research on SEC discusses its applications in analyzing chemically driven electron transfer processes, which might be relevant for studying the electronic properties of this compound (Zhai et al., 2018).
Size Exclusion Chromatography (SEC) : Several papers detail the use of SEC in analyzing the molecular weight distribution of macromolecules. This technique could be applied to analyze the molecular structure of this compound (Gavrilov & Monteiro, 2015); (Fekete et al., 2014).
Secnidazole Study : A study on secnidazole, a compound with a similar naming convention, discusses its molecular structure and spectroscopic investigation, which could be a methodological reference for studying this compound (Mishra et al., 2009).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
It is likely that the compound influences multiple pathways, given its complex structure and the broad range of biological activities associated with phenylpropanoids .
Result of Action
One study suggests that extracts of equisetum hyemale l, which contain secodihydro-hydramicromelin b, have an antitumoral effect against oral squamous cell carcinoma .
Análisis Bioquímico
Biochemical Properties
Secodihydro-hydramicromelin B plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes . For instance, this compound interacts with enzymes involved in the phenylpropanoid pathway, affecting the synthesis of other phenolic compounds . Additionally, it has been observed to bind with specific proteins, modulating their activity and influencing cellular functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it affects gene expression by regulating transcription factors and other gene regulatory proteins . These cellular effects contribute to its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation . For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Additionally, it can modulate gene expression by binding to transcription factors and influencing their activity . These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, which can influence the overall effects observed in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it has been shown to inhibit enzymes in the phenylpropanoid pathway, affecting the synthesis of other phenolic compounds . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, contributing to its antioxidant properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound has been found to accumulate in the cytoplasm and nucleus, where it can exert its biochemical and cellular effects . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles . These localization patterns contribute to its overall biochemical and cellular effects .
Propiedades
IUPAC Name |
3-[5-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-2-hydroxy-4-methoxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c1-15(21)13(19)12(23-14(15)20)8-5-7(3-4-11(17)18)9(16)6-10(8)22-2/h5-6,12-13,16,19,21H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUQONOBPMVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)C2=C(C=C(C(=C2)CCC(=O)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






